molecular formula C18H25ClN2O B13973864 trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide CAS No. 39494-10-5

trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide

Cat. No.: B13973864
CAS No.: 39494-10-5
M. Wt: 320.9 g/mol
InChI Key: FXKALRZPDRNRSI-PBHICJAKSA-N
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Description

trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide is a bicyclic amide derivative characterized by an octahydro-1H-1-pyrindine core fused to a propanamide group substituted with a 3-chloro-2-methylphenyl moiety. This compound’s rigid bicyclic structure and chloro-methylphenyl substituent confer unique steric and electronic properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

CAS No.

39494-10-5

Molecular Formula

C18H25ClN2O

Molecular Weight

320.9 g/mol

IUPAC Name

3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(3-chloro-2-methylphenyl)propanamide

InChI

InChI=1S/C18H25ClN2O/c1-13-15(19)7-3-8-16(13)20-18(22)10-12-21-11-4-6-14-5-2-9-17(14)21/h3,7-8,14,17H,2,4-6,9-12H2,1H3,(H,20,22)/t14-,17+/m1/s1

InChI Key

FXKALRZPDRNRSI-PBHICJAKSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCN2CCC[C@@H]3[C@@H]2CCC3

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCN2CCCC3C2CCC3

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide generally follows a multi-step approach:

  • Construction or procurement of the octahydro-1H-1-pyrindine core (a bicyclic amine).
  • N-acylation of the bicyclic amine with a suitable propanoyl derivative.
  • Coupling with the 3-chloro-2-methylphenyl amine or its derivatives to form the final amide.

This approach requires careful control of stereochemistry to obtain the trans isomer and optimization of reaction conditions to maximize yield and purity.

Detailed Preparation Steps

Synthesis of the Octahydro-1H-1-pyrindine Core

The bicyclic octahydrocyclopenta[b]pyridine core can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols or cyclic amines. Literature reports related bicyclic amines such as octahydro-1H-pyrrolo[3,4-b]pyridine (CAS 151213-40-0) describe conditions involving heating, use of triethylamine as a base, and acetonitrile as solvent, with yields up to 89%.

Coupling with 3-Chloro-2-methylphenyl Amine

The final amide bond formation involves coupling the acylated bicyclic amine intermediate with 3-chloro-2-methylphenyl amine. This step is typically conducted under mild conditions, sometimes with the aid of coupling reagents or activating agents to promote amide bond formation.

Reported methods use triethylamine as a base in solvents such as acetonitrile or methanol, with subsequent acidification (e.g., with hydrochloric acid) to precipitate the product as a hydrochloride salt, facilitating purification.

Representative Preparation Procedure

Step Reagents and Conditions Operation Details Yield and Purity
1. Formation of bicyclic amine core Heating precursors with triethylamine in acetonitrile at 90-100 °C for 3 hours Stirring in a three-necked flask; reflux conditions Yield ~89.8%; purity >99% (HPLC)
2. N-acylation with propanoyl chloride Reaction with propanoyl chloride (3 eq) in benzene or dichloromethane at 80 °C for 3 hours Use of pyridine or triethylamine as base; monitoring by NMR or TLC Yield up to 92% isolated; high conversion
3. Amide bond formation with 3-chloro-2-methylphenyl amine Stirring in acetonitrile or methanol with triethylamine at 15-30 °C; acidification with HCl to pH 1-2 Crystallization induced by cooling; filtration and washing Yield 75-90%; purity >99% (HPLC)

Notes on Stereochemistry and Purification

  • The trans stereochemistry is controlled during the bicyclic amine formation and maintained through subsequent steps.
  • Purification often involves crystallization of the hydrochloride salt from ethanol or methanol, which also improves purity.
  • Analytical methods such as HPLC and NMR are used to confirm purity and stereochemical integrity.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Temperature Range Reaction Time Yield (%) Purity (%) Notes
Bicyclic amine core synthesis Triethylamine, acetonitrile 90-100 °C 3 h ~89.8 >99 Reflux, three-neck flask
N-acylation with propanoyl chloride Propanoyl chloride (3 eq), pyridine or triethylamine, benzene or DCM 80 °C 3 h Up to 92 High Excess acyl chloride critical
Amide bond formation 3-Chloro-2-methylphenyl amine, triethylamine, acetonitrile/methanol, HCl 15-30 °C 1-4 h 75-90 >99 Acidification to pH 1-2, crystallization

Chemical Reactions Analysis

Types of Reactions

3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(3-chloro-2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorinated phenyl group can undergo substitution reactions with nucleophiles, resulting in the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(3-chloro-2-methylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(3-chloro-2-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Functional Groups
trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide Octahydro-1H-1-pyrindine 3-Chloro-2-methylphenyl, propanamide Amide, bicyclic tertiary amine
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Chloro, phenyl Imide, aromatic rings
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-Chlorophenylsulfanyl, trifluoromethyl Aldehyde, sulfanyl, trifluoromethyl

Key Observations :

  • The propanamide group enables hydrogen-bond donor/acceptor interactions, similar to the imide group in 3-chloro-N-phenyl-phthalimide but distinct from the sulfanyl and aldehyde groups in the pyrazole analog .

Physicochemical and Reactivity Profiles

Table 2: Property Comparison

Compound Name Molecular Weight (g/mol) Predicted Solubility (LogP) Stability under Basic Conditions
This compound ~320 Moderate (LogP ~3.2) Stable (rigid bicyclic core)
3-Chloro-N-phenyl-phthalimide 257.68 Low (LogP ~4.1) Sensitive to hydrolysis
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 338.77 Low (LogP ~3.8) Sensitive to oxidation

Key Observations :

  • The chloro-methylphenyl substituent in the target compound enhances lipophilicity compared to simpler phenyl groups ().
  • The trifluoromethyl group in the pyrazole analog () increases electron-withdrawing effects, altering reactivity compared to the target compound’s amide group .

Hydrogen-Bonding and Crystallographic Behavior

The target compound’s amide group and tertiary amine in the pyrindine core enable diverse hydrogen-bonding networks, critical for crystal packing. In contrast:

  • Pyrazole derivatives () exhibit weaker hydrogen-bonding capacity but stronger dipole-dipole interactions from sulfanyl and aldehyde groups .

Graph-set analysis () suggests that the target compound’s bicyclic structure may favor R₂²(8) motifs (two donor/two acceptor interactions), whereas phthalimide analogs adopt C(4) chains .

Biological Activity

trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide, with the CAS number 39494-10-5, is a complex organic compound characterized by its unique cyclopenta[b]pyridin structure. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the realm of medicinal chemistry.

  • Molecular Formula : C18H25ClN2O
  • Molecular Weight : 320.9 g/mol
  • IUPAC Name : 3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(3-chloro-2-methylphenyl)propanamide
  • InChI Key : FXKALRZPDRNRSI-PBHICJAKSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that this compound may modulate enzyme activity or receptor binding, leading to various pharmacological effects. The precise mechanisms remain an area of ongoing research.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related derivatives have shown inhibitory effects against various bacterial strains. The effectiveness of these compounds can be measured using the ID50 metric (the concentration required to inhibit 50% of the target organism).

CompoundTarget OrganismID50 (M)
3-Oxa-FUS. faecium9×1089\times 10^{-8}
E. coli1×1071\times 10^{-7}

These findings suggest that this compound may possess similar antimicrobial efficacy.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the potential antineoplastic properties of this compound. Preliminary results indicate that it may exhibit cytotoxic effects comparable to those of known chemotherapeutic agents.

Case Studies

A notable study investigated the pharmacological profile of a closely related compound in vivo. In this study, mice bearing L1210 leukemia were treated with varying doses of the compound:

Dosage (mg/kg)% Tumor Control (T/C)
60223
80204

The results demonstrated a significant prolongation of survival time in treated subjects compared to controls, indicating potential therapeutic benefits.

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